tert-butyl 4-(3-methyl-1H-1,2,4-triazol-5-yl)-1-piperidinecarboxylate
Overview
Description
Tert-butyl 4-(3-methyl-1H-1,2,4-triazol-5-yl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C13H22N4O2 and its molecular weight is 266.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 266.17427596 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Drug Development
Tert-butyl 4-(3-methyl-1H-1,2,4-triazol-5-yl)-1-piperidinecarboxylate serves as a pivotal intermediate in the synthesis of small molecule anticancer drugs. Its utility is demonstrated through a high-yield synthesis process, optimized for the production of compounds integral to targeting the PI3K/AKT/mTOR pathway, a crucial axis in cancer cell growth and survival. This pathway's dysfunction is associated with cancer progression, making the intermediates valuable for developing therapeutics aimed at overcoming drug resistance (Zhang et al., 2018).
Antibacterial and Anthelmintic Activity
The compound exhibits notable biological activity, including moderate anthelmintic and poor antibacterial effects. Such properties are essential for the development of new therapeutic agents. Through synthetic pathways involving carbamimide and 3-fluorobenzoic acid, researchers have elucidated its structural and activity characteristics, laying the groundwork for further pharmaceutical applications (Sanjeevarayappa et al., 2015).
Scaffold for Substituted Piperidines
The versatility of this compound extends to serving as a scaffold for the preparation of substituted piperidines. Through regioselective ring-opening and 1,3-dipolar cycloaddition reactions, it facilitates the synthesis of diverse 1,2,3-triazoles, underscoring its utility in creating novel chemical entities (Harmsen et al., 2011).
Anticorrosive Properties
Beyond pharmaceutical applications, this compound also demonstrates significant anticorrosive properties, making it valuable in material science. Its efficacy as a corrosion inhibitor for carbon steel in acidic environments underscores the potential for industrial applications, offering insights into novel protective strategies (Praveen et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-9-14-11(16-15-9)10-5-7-17(8-6-10)12(18)19-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQCENSXVJNHKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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